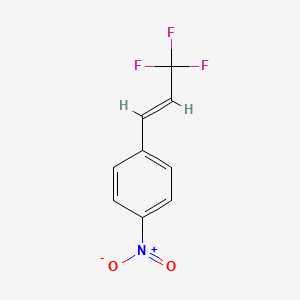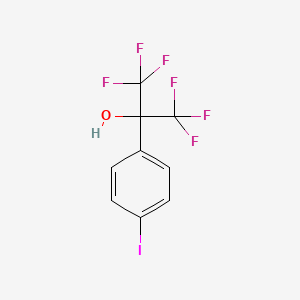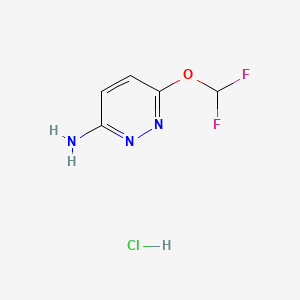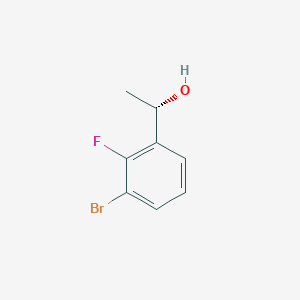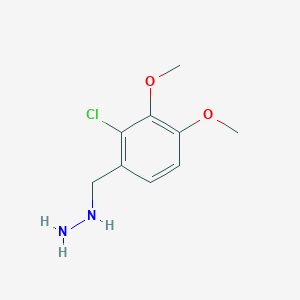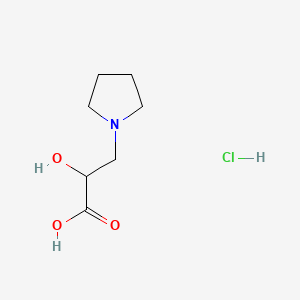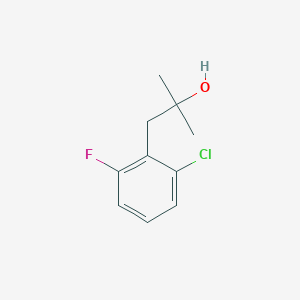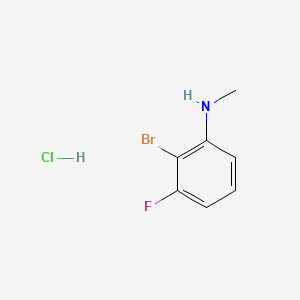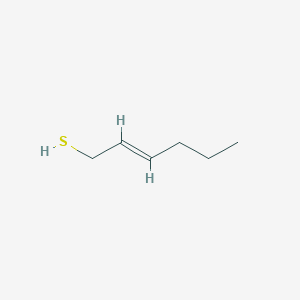
Hex-2-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-ene-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a hexene chain. This compound is notable for its distinct sulfurous odor and its reactivity, which makes it a valuable intermediate in various chemical processes. The structure of this compound includes a double bond between the second and third carbon atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-ene-1-thiol can be synthesized through several methods, including thiol-ene click chemistry. This method involves the radical-mediated addition of thiols to alkenes, which is highly efficient and specific . The reaction is typically initiated by light or thermal activation, resulting in the formation of robust carbon-sulfur bonds .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thiol-ene click reactions due to their high yield and mild reaction conditions . These reactions can be performed under solventless conditions or in environmentally benign media such as water, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hex-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bond in the hexene chain can be reduced to form hexane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and bases are commonly used.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Hexane derivatives.
Substitution: Alkylated thiols.
Scientific Research Applications
Hex-2-ene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds
Mechanism of Action
The mechanism of action of Hex-2-ene-1-thiol primarily involves the formation of thiyl radicals through homolytic cleavage of the sulfhydryl S-H bond . These radicals can then participate in various addition and substitution reactions, leading to the formation of new carbon-sulfur bonds. The molecular targets and pathways involved include interactions with alkenes, alkynes, and other unsaturated compounds .
Comparison with Similar Compounds
Hex-2-ene-1-thiol can be compared with other thiol-containing compounds such as:
Hexane-1-thiol: Lacks the double bond, resulting in different reactivity and applications.
Hex-1-ene-1-thiol: The position of the double bond affects its chemical behavior and reactivity.
But-2-ene-1-thiol: A shorter chain length, leading to different physical and chemical properties.
This compound is unique due to the position of its double bond and the presence of the thiol group, which together contribute to its distinct reactivity and wide range of applications.
Properties
Molecular Formula |
C6H12S |
|---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(E)-hex-2-ene-1-thiol |
InChI |
InChI=1S/C6H12S/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+ |
InChI Key |
IBJYDDRLPDHAQX-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CS |
Canonical SMILES |
CCCC=CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


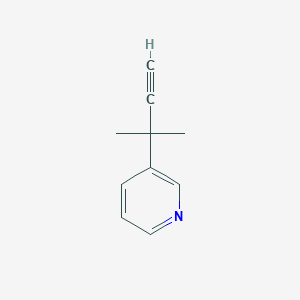

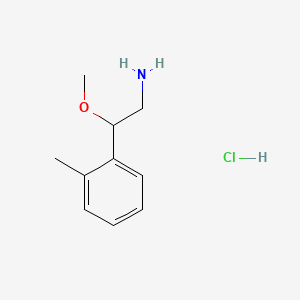


![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
